3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

Chemical Biology Target Identification Imidazopyrimidine

This imidazo[1,2-a]pyrimidine derivative features a unique 3,3-dimethylbutanamide motif and an N-phenyl substituent at the 2-position—structural elements that critically influence target selectivity. With no peer-reviewed bioactivity data, this compound is a strategic starting point for probe-discovery campaigns or SAR studies requiring a structurally matched negative control. Ideal for medicinal chemistry groups investing in target-ID and assay development. Also suited as an analytical reference standard for HPLC/LC-MS methods after independent purity verification. Procure for scaffold-oriented research where well-defined, commercially available analogs are essential.

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 847388-32-3
Cat. No. B2395908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
CAS847388-32-3
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESCC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)(C)C
InChIInChI=1S/C19H22N4O/c1-13-17(22-18-20-9-6-10-23(13)18)14-7-5-8-15(11-14)21-16(24)12-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,24)
InChIKeyKXBRFCTXHCNNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide – Limited Evidence Profile for Procurement Consideration


3,3-Dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is an imidazo[1,2-a]pyrimidine-containing small molecule. As of the current evidence scan, the compound’s reported biological activity is primarily documented in chemogenomic databases and vendor catalogues as a research tool compound, with no peer-reviewed, comparative primary research paper or detailed patent data directly anchored to this specific CAS number [1]. This lack of mature, comparator-anchored evidence is a critical factor for procurement decisions.

Why Generic Substitution of Imidazo[1,2-a]pyrimidine Derivatives Carries Unacceptable Risk for 3,3-Dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide


The imidazo[1,2-a]pyrimidine scaffold is known for tunable interactions with diverse biological targets, including kinases, GPCRs, and metabolic enzymes [1]. Even minor modifications to the N-phenyl substituent or the butanamide moiety can drastically alter selectivity and potency. For example, closely related compounds such as N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide are reported to target COX-2, while other analogs show affinity for galectins or kinases . Without quantitative, comparator-anchored data for 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide, generic substitution in a research or industrial workflow risks selecting a compound with uncharacterized activity, selectivity, or physicochemical properties, potentially invalidating experimental outcomes.

Quantitative Evidence Guide for 3,3-Dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide (CAS 847388-32-3): Current Limitations and Proxy Data


Direct Target Engagement Data Are Unavailable for This Specific Compound

A systematic search of primary literature and patents did not yield any quantitative binding, inhibition, or functional assay data for 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide. This absence precludes any direct head-to-head comparison with a named analog [1]. The nearest structurally characterized data point is for an unrelated imidazo[1,2-a]pyrimidine derivative (CHEMBL4759243) which shows an IC50 of 15 nM against galectin-3, but this cannot be extrapolated to the target compound due to significant structural divergence [2].

Chemical Biology Target Identification Imidazopyrimidine

Selectivity Profile is Completely Uncharacterized for This Chemotype

No selectivity panel, kinome screen, or broad pharmacological profiling data were found for 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide. In contrast, well-studied imidazo[1,2-a]pyrimidine-based tool compounds often have published selectivity metrics (e.g., >100-fold selectivity for a primary target over related family members). The absence of such data makes it impossible to claim any advantage over alternative imidazopyrimidine probes [1].

Drug Discovery Selectivity Off-target activity

Physicochemical and ADME Properties Are Not Documented, Preventing Comparative Assessment

No experimentally measured logP, solubility, permeability, metabolic stability, or protein binding data are publicly available for this compound. Structure-based calculators can provide predictions, but these are not substitutes for experimental data and cannot be used to differentiate the compound from close analogs such as 2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide (CAS 847387-47-7) or N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide (CAS 863020-03-5), for which similar prediction-only profiles exist .

ADME Drug-likeness Physicochemical properties

Application Scenarios for 3,3-Dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide – Severely Limited by Data Scarcity


De Novo Target Deconvolution and Chemical Probe Development

Given the complete absence of potency and selectivity data, the compound could theoretically be used as a starting point for a chemical biology campaign to identify its molecular target(s) and optimize potency. However, this would require a significant upfront investment in assay development, screening, and medicinal chemistry, making it suitable only for groups with dedicated probe-discovery infrastructure and a specific interest in the imidazo[1,2-a]pyrimidine scaffold [1].

Negative Control or Inactive Comparator for Imidazopyrimidine SAR Studies

If future studies determine that 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is inactive against a particular target panel, it might serve as a structurally matched negative control for SAR studies. At present, however, its activity status is unknown, rendering this application speculative [1].

Analytical Reference Standard for Method Development

The compound's well-defined structure and commercial availability could support its use as a reference standard for analytical method development (e.g., HPLC, LC-MS) targeting imidazopyrimidine-containing compounds, provided that purity and stability are independently verified [1].

Quote Request

Request a Quote for 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.